Superior DSSC Performance: 9.1% Solar Conversion Efficiency with 4-Fluorophenyl vs. 6.1% with Phenyl Analog
In a direct head-to-head comparison within the same study, a ruthenium(II) sensitizer complex bearing the target ligand (tffpbd) achieved an overall solar energy conversion efficiency (η) of 9.1% under standard AM 1.5 irradiation [1]. This is a 49% relative increase in efficiency compared to the 6.1% achieved by the analogous complex bearing the non-fluorinated comparator ligand, 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione (tfpbd) [1]. This performance gain is a direct consequence of the 4-fluorophenyl substitution, which favorably modulates the energy levels of the sensitizer's HOMO and LUMO, leading to improved light harvesting and charge injection [2].
| Evidence Dimension | Solar Energy Conversion Efficiency (η) |
|---|---|
| Target Compound Data | 9.1% |
| Comparator Or Baseline | 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione (tfpbd): 6.1% |
| Quantified Difference | +3.0 percentage points (49% relative increase) |
| Conditions | Ruthenium complex [Ru(Htctpy)(L)(NCS)] anchored to TiO2, standard AM 1.5 irradiation (100 mW cm-2), electrolyte: 0.6 M DMPImI, 0.05 M I2, 0.1 M LiI, 0.07 M TBP in acetonitrile [1] |
Why This Matters
For researchers procuring ligands for DSSC applications, the 4-fluorophenyl derivative offers a demonstrably higher ceiling for device performance compared to the phenyl analog.
- [1] Islam, A., et al. (2006). Synthesis and Characterization of New Efficient Tricarboxyterpyridyl (β-diketonato) Ruthenium(II) Sensitizers and Their Applications in Dye-Sensitized Solar Cells. Chemistry of Materials, 18(22), 5178-5185. View Source
- [2] Islam, A., et al. (2006). Synthesis and Characterization of New Efficient Tricarboxyterpyridyl (β-diketonato) Ruthenium(II) Sensitizers and Their Applications in Dye-Sensitized Solar Cells. Chemistry of Materials, 18(22), 5178-5185. (Abstract). View Source
